![molecular formula C5H8Cl2O B1194124 2-(Dichloromethyl)tetrahydrofuran](/img/structure/B1194124.png)
2-(Dichloromethyl)tetrahydrofuran
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Overview
Description
2-(dichloromethyl)tetrahydrofuran is a member of the class of oxolanes that is oxolane (tetrahydrofuran) substituted by a dichloromethyl group at position 2. It has a role as a metabolite. It is a member of oxolanes and an organochlorine compound. It derives from a hydride of an oxolane.
Scientific Research Applications
Electrochemical Applications
- Electrochemical Behavior : A study by Fechtel, Westphal, and Matschiner (1990) described the electrochemical behavior of 2-(Dichloromethyl)tetrahydrofuran. Electroreductions of certain compounds in LiCl/Methanol led to the formation of 2-dichloromethyl-tetrahydrofurans (Fechtel, Westphal, & Matschiner, 1990).
Organic Synthesis and Catalysis
- Biomass-Derived Solvent : Pace et al. (2012) discussed the use of 2-Methyl-tetrahydrofuran, a derivative, as a biomass-derived solvent in organic chemistry. Its properties like low miscibility with water and remarkable stability make it valuable in syntheses involving organometallics and biotransformations (Pace et al., 2012).
- Phase-Transfer Catalyzed Alkoxylation : Shavrin, Volotova, and Kutin (1991) explored the phase-transfer catalyzed alkoxylation of 2-(dichloromethyl) furan, achieving high overall yields and demonstrating its potential in synthetic organic chemistry (Shavrin, Volotova, & Kutin, 1991).
Stereochemistry in Radical Cyclizations
- Stereoselective Synthesis : Watanabe and Endo (1988) presented a novel method for the preparation of 2,4-disubstituted tetrahydrofurans using a stereocontrol method involving mono- or dichloromethyl radicals, highlighting its utility in creating specific stereochemical configurations in organic molecules (Watanabe & Endo, 1988).
Solvent Applications in Chemistry
- Organometallic and Biphasic Reactions : Aycock (2007) discussed the use of 2-Methyltetrahydrofuran as a solvent in organometallic reactions, showing its effectiveness as a substitute for THF and dichloromethane in various chemical processes (Aycock, 2007).
Environmental Impact and Safety
- Effect on Enzyme Activities : A study by Lv et al. (2008) investigated the effects of tetrahydrofuran on enzyme activities in activated sludge, providing insights into its environmental impact and safety considerations (Lv, Yao, Lv, & Min, 2008).
properties
Molecular Formula |
C5H8Cl2O |
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Molecular Weight |
155.02 g/mol |
IUPAC Name |
2-(dichloromethyl)oxolane |
InChI |
InChI=1S/C5H8Cl2O/c6-5(7)4-2-1-3-8-4/h4-5H,1-3H2 |
InChI Key |
LRRYUPYELLDERY-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(Cl)Cl |
Canonical SMILES |
C1CC(OC1)C(Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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